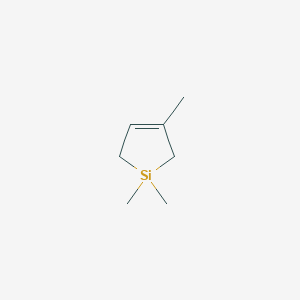

Silacyclopent-3-ene, 1,1,3-trimethyl-

Description

Structure

3D Structure

Properties

CAS No. |

3528-14-1 |

|---|---|

Molecular Formula |

C7H14Si |

Molecular Weight |

126.27 g/mol |

IUPAC Name |

1,1,3-trimethyl-2,5-dihydrosilole |

InChI |

InChI=1S/C7H14Si/c1-7-4-5-8(2,3)6-7/h4H,5-6H2,1-3H3 |

InChI Key |

JMEYPJTVYUGLDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC[Si](C1)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,1,3 Trimethylsilacyclopent 3 Ene

Ring-Opening Reactions and Transformations

The silicon-carbon bond within the silacyclopentene ring is susceptible to cleavage under certain conditions, leading to ring-opening reactions. Among these, anionic ring-opening polymerization (AROP) is a significant transformation that has been studied for this class of compounds.

The anionic ring-opening polymerization of silacyclopent-3-enes, including 1,1,3-trimethylsilacyclopent-3-ene, presents a unique mechanistic pathway that differs from the classical anionic living polymerizations of 1,3-dienes. This process is typically initiated by organolithium reagents, such as n-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).

The initiation step involves the nucleophilic attack of the initiator on the silicon atom, which is the proposed mechanism. This attack leads to the cleavage of one of the endocyclic silicon-carbon bonds, resulting in a pentacoordinate siliconate intermediate. This intermediate then rearranges to form a carbanionic species, which serves as the propagating center for the polymerization.

The propagation proceeds by the attack of the terminal carbanion of the growing polymer chain on the silicon atom of another monomer molecule. This regenerates the carbanionic active center and extends the polymer chain. Unlike typical living polymerizations that often yield narrow molecular weight distributions (Mw/Mn ≈ 1.1), the AROP of silacyclopent-3-enes generally results in broader, most probable molecular weight distributions where Mw/Mn is approximately 2. rsc.org This suggests the presence of chain transfer or termination reactions competing with the propagation step.

The general mechanism can be summarized in the following table:

| Step | Description |

| Initiation | Nucleophilic attack of an initiator (e.g., R-Li) on the silicon atom of the silacyclopentene ring, leading to ring opening and formation of a propagating carbanion. |

| Propagation | The carbanionic end of the growing polymer chain attacks the silicon atom of a new monomer molecule, extending the chain. |

| Termination (Potential) | The active carbanionic centers can be quenched by the addition of a proton source, such as methanol. |

This table provides a generalized overview of the AROP mechanism.

The polymerization of 1,1,3-trimethylsilacyclopent-3-ene is both stereospecific and, under certain conditions, regioselective. The stereochemistry of the resulting polymer is predominantly cis with respect to the double bond geometry. The polymerization yields poly(1-sila-cis-pent-3-enes), indicating that the original stereochemistry of the monomer's double bond is retained in the polymer backbone. rsc.org

Regioselectivity arises from the two non-equivalent endocyclic Si-C bonds that can be cleaved during the initiation and propagation steps. For 1,1,3-trimethylsilacyclopent-3-ene, the nucleophilic attack can occur at either the Si-C(2) or the Si-C(5) bond. Studies conducted at low temperatures (-78°C) have shown that the ring-opening is regioselective. rsc.org The preferred point of cleavage is influenced by both steric and electronic factors, with the substitution pattern on the ring directing the outcome of the polymerization. The resulting polymer possesses a regular microstructure, which is a consequence of this regiocontrol.

| Polymerization Characteristic | Outcome for 1,1,3-trimethylsilacyclopent-3-ene |

| Stereospecificity | Produces poly(1-sila-cis-pent-3-enes) |

| Regioselectivity (at -78°C) | The ring-opening is regioselective, leading to a regular polymer microstructure. |

This table summarizes the regiochemical and stereochemical aspects of the AROP of 1,1,3-trimethylsilacyclopent-3-ene.

Elimination and Rearrangement Processes

In addition to polymerization, 1,1,3-trimethylsilacyclopent-3-ene can undergo elimination and rearrangement reactions, particularly under thermal conditions. These processes can lead to the formation of other interesting organosilicon compounds, such as siloles.

While not extensively documented for 1,1,3-trimethylsilacyclopent-3-ene specifically, silacyclopentenes can potentially undergo retro-ene reactions under thermal conditions to eliminate a small molecule and form a more conjugated system. A plausible, though not experimentally confirmed, pathway for this specific molecule could involve the elimination of methane. This would be a formal retro-ene type reaction where a methyl group and a hydrogen atom are expelled, leading to the formation of 1,1-dimethyl-3-methylsilole. Siloles are of interest due to their potential applications in electronic materials.

This hypothetical retro-ene reaction would require high temperatures and would proceed through a pericyclic transition state. The driving force for such a reaction would be the formation of a stable, volatile byproduct (methane) and a conjugated silole ring.

Intramolecular rearrangements, such as silyl (B83357) shifts, are known in organosilicon chemistry. For a system like 1,1,3-trimethylsilacyclopent-3-ene, a thermally induced rsc.orgresearchgate.net-silyl shift is a conceivable rearrangement. In this process, one of the methyl groups on the silicon atom could migrate to an adjacent carbon atom of the double bond. Such a rearrangement would lead to the formation of an isomeric silacyclopentene. However, this type of rearrangement is more commonly observed in systems with appropriate driving forces, such as the relief of ring strain or the formation of a more stable electronic configuration. For 1,1,3-trimethylsilacyclopent-3-ene, the driving force for such a shift is not immediately apparent, and this remains a hypothetical reaction pathway in the absence of specific experimental data.

Addition Reactions Across the Endocyclic Double Bond

The endocyclic carbon-carbon double bond in 1,1,3-trimethylsilacyclopent-3-ene is susceptible to various addition reactions, similar to other alkenes. These reactions provide a route to functionalized silacyclopentanes.

Common addition reactions that are expected to occur include hydroboration-oxidation, hydrosilylation, and epoxidation. The regioselectivity of these reactions would be influenced by the electronic and steric effects of the substituents on the double bond.

Hydrosilylation: The addition of a hydrosilane (H-SiR'3) across the double bond, typically catalyzed by a transition metal complex (e.g., platinum or rhodium catalysts), would also be expected to exhibit regioselectivity. The outcome would depend on the specific catalyst and silane (B1218182) used, but often the silicon atom adds to the less sterically hindered carbon atom.

Epoxidation: The reaction with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) would lead to the formation of the corresponding epoxide. The peroxy acid would deliver an oxygen atom to the double bond, forming a three-membered oxirane ring fused to the silacyclopentane (B13830383) ring.

The expected products of these addition reactions are summarized below:

| Reaction | Reagents | Expected Major Product |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 1,1,3-Trimethylsilacyclopentan-4-ol |

| Hydrosilylation | H-SiR'3, Catalyst | Regioisomeric silacyclopentanes |

| Epoxidation | m-CPBA | 1,1,3-Trimethyl-5-oxa-1-silabicyclo[2.1.0]pentane |

This table outlines the anticipated major products from key addition reactions.

Catalytic Hydrogenation Studies

Specific studies detailing the catalytic hydrogenation of 1,1,3-trimethylsilacyclopent-3-ene are not extensively documented. However, based on the general principles of alkene hydrogenation, it is anticipated that the carbon-carbon double bond within the silacyclopentene ring would be susceptible to reduction. nih.gov Catalytic hydrogenation is a thermodynamically favorable process for alkenes, resulting in the formation of a more stable alkane. nih.gov

The reaction would likely proceed in the presence of a heterogeneous metal catalyst such as palladium, platinum, or nickel. youtube.com The mechanism is understood to involve the adsorption of both the alkene and molecular hydrogen onto the surface of the metal catalyst. This facilitates the cleavage of the H-H bond and the subsequent syn-addition of two hydrogen atoms across the double bond. youtube.comyoutube.com This stereospecificity means that both hydrogen atoms add to the same face of the alkene. youtube.com

For 1,1,3-trimethylsilacyclopent-3-ene, this would result in the formation of 1,1,3-trimethylsilacyclopentane. The general reaction is depicted below:

General Reaction Scheme for Catalytic Hydrogenation H2, Catalyst (e.g., Pd/C, PtO2) 1,1,3-trimethylsilacyclopent-3-ene ----------------------------> 1,1,3-trimethylsilacyclopentane

Spectroscopic Analysis and Conformational Dynamics of Silacyclopent 3 Ene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the molecular framework and the electronic environment of the atoms can be obtained.

The ¹H NMR spectrum of a silacyclopent-3-ene (B12353066) derivative provides information about the arrangement of protons in the molecule. For a compound like 1,1,3-trimethyl-silacyclopent-3-ene, one would expect distinct signals for the methyl groups attached to the silicon atom, the methyl group at the C3 position, the olefinic proton, and the methylene (B1212753) protons of the ring. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule.

The ¹³C NMR spectrum offers further structural detail by revealing the chemical environment of each carbon atom. The olefinic carbons would resonate at a characteristic downfield shift, while the aliphatic carbons of the ring and the methyl groups would appear at upfield positions.

²⁹Si NMR spectroscopy is particularly valuable for characterizing silicon-containing compounds. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For instance, in 1,1-difluorosilacyclopent-3-ene, the ²⁹Si NMR signal appears as a triplet at 14.84 ppm due to coupling with the two fluorine atoms. For 1,1,3-trimethyl-silacyclopent-3-ene, a singlet would be expected in the corresponding region, with its precise chemical shift providing insight into the electronic effects of the methyl substituents.

Table 1: Illustrative NMR Data for a Silacyclopent-3-ene Analog (Data for 1,1-difluorosilacyclopent-3-ene)

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| ²⁹Si | 14.84 | 323.0 | triplet |

This table illustrates the type of data obtained from NMR spectroscopy for a related compound, 1,1-difluorosilacyclopent-3-ene.

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are crucial for identifying functional groups and understanding the conformational landscape of cyclic molecules.

The vibrational spectra of silacyclopent-3-ene systems are characterized by specific modes corresponding to the stretching and bending of the chemical bonds within the ring. The far-infrared spectrum of 1-silacyclopent-3-ene, for example, has been analyzed to understand the ring-puckering motion. The potential energy function for this motion in five-membered rings is often described by a one-dimensional model that includes quadratic and quartic terms, providing insight into the conformational stability and intramolecular forces.

Vibrational spectroscopy can be used to study the dynamic processes of conformational interconversion. For five-membered rings like silacyclopent-3-ene, the molecule can adopt different puckered conformations, such as the "envelope" and "twisted" forms. The energy barrier between these conformers can sometimes be determined by analyzing the temperature dependence of the vibrational spectra. While the conformational equilibrium of some flexible ring systems can be fast on the NMR timescale, vibrational spectroscopy can provide a snapshot of the different conformations present.

Microwave Spectroscopy for Precise Molecular Structure Determination

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule in the gas phase, which in turn allows for the precise determination of its molecular structure, including bond lengths and angles.

The study of 1,1-difluorosilacyclopent-3-ene and silacyclopent-3-ene using chirped pulse Fourier transform microwave (CP-FTMW) spectroscopy has yielded detailed structural information. The analysis of the rotational spectra for these molecules provided evidence that the five-membered ring is planar. This is a significant finding, as it contrasts with many other five-membered ring systems that exhibit puckered conformations.

Table 2: Rotational Constants for Silacyclopent-3-ene Analogs (Data for 1,1-difluorosilacyclopent-3-ene)

| Rotational Constant | Value (MHz) |

| A | 3546.36 |

| B | 1798.07 |

| C | 1706.25 |

This table presents the rotational constants for 1,1-difluorosilacyclopent-3-ene, illustrating the precision of microwave spectroscopy in determining molecular structure.

Conformational Analysis and Ring Puckering Phenomena in Five-Membered Silacycles

The conformational behavior of five-membered rings is often described by the concept of pseudorotation, which involves a continuous interconversion between various envelope and twist conformations. In silacyclopentane (B13830383) derivatives, two stable conformations are typically considered: the envelope and the twisted form. The introduction of a silicon atom and substituents on the ring influences the potential energy surface and the preferred conformation.

The planarity of the silacyclopent-3-ene ring, as suggested by microwave spectroscopy studies of some derivatives, is a noteworthy feature. This planarity arises from a balance of ring strain and torsional forces. The ring-puckering vibration, which describes the out-of-plane motion of the ring atoms, is a key aspect of the conformational dynamics of these molecules. The potential energy function of this vibration determines whether the molecule has a planar or a puckered equilibrium geometry and the energy barriers between different conformations.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a pivotal analytical technique for the molecular identification and structural elucidation of organosilicon compounds such as Silacyclopent-3-ene, 1,1,3-trimethyl-. The analysis of the mass spectrum, particularly the fragmentation pattern, provides a veritable fingerprint of the molecule, offering insights into its structural integrity and the relative stability of its constituent parts under ionization. While specific mass spectral data for Silacyclopent-3-ene, 1,1,3-trimethyl- is not extensively available in public databases, a detailed examination of the parent compound, Silacyclopent-3-ene, combined with established principles of mass spectrometry, allows for a comprehensive prediction of its fragmentation behavior.

The electron ionization (EI) mass spectrum of the unsubstituted Silacyclopent-3-ene provides a foundational understanding of the fragmentation pathways inherent to this heterocyclic system. The key fragments observed in its mass spectrum are detailed in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|---|

| 84 | 45 | [C4H8Si]+• (Molecular Ion) | - |

| 83 | 100 | [C4H7Si]+ | [H]• |

| 55 | 80 | [C3H5Si]+ | [C2H3]• |

| 53 | 30 | [C4H5]+ | [SiH3]• |

| 43 | 25 | [CH3Si]+ | [C3H5]• |

Data sourced from the NIST WebBook for Silacyclopent-3-ene. libretexts.org

The fragmentation of Silacyclopent-3-ene is initiated by the removal of an electron to form the molecular ion [M]+• at m/z 84. The most abundant peak, or base peak, is observed at m/z 83, corresponding to the loss of a single hydrogen atom ([M-1]+). This suggests the formation of a stable silicon-containing cation. Other significant fragments arise from the cleavage of the ring structure.

For the target compound, Silacyclopent-3-ene, 1,1,3-trimethyl- , the introduction of three methyl groups is expected to significantly influence the fragmentation pattern. The molecular weight of this substituted silacyclopentene is 126.24 g/mol . The presence of methyl groups, particularly the two geminal methyl groups at the 1-position (on the silicon atom), will likely direct the fragmentation pathways.

A primary fragmentation event anticipated for Silacyclopent-3-ene, 1,1,3-trimethyl- is the loss of a methyl radical (•CH3), a common fragmentation pathway for methylated compounds. This would result in a stable tertiary carbocation or a silicon-centered cation, leading to a prominent peak at m/z 111 ([M-15]+). The stability of the resulting cation is a driving force for this fragmentation.

Further fragmentation could involve the loss of the second methyl group from the silicon atom, leading to a fragment at m/z 96. Ring opening and subsequent cleavage are also expected, potentially leading to the elimination of ethene or propene, modified by the presence of the methyl group on the double bond. The fragmentation of methyl-substituted cyclic compounds often involves complex rearrangements and ring cleavages. For instance, studies on methyl-substituted cyclopentanediones have indicated that ring degradation is a primary fragmentation pathway.

Based on these established principles, a predicted mass spectrum for Silacyclopent-3-ene, 1,1,3-trimethyl- is presented below. It is important to note that these are theoretical predictions and await experimental verification.

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|---|

| 126 | Moderate | [C7H14Si]+• (Molecular Ion) | - |

| 111 | High | [C6H11Si]+ | [CH3]• |

| 97 | Moderate | [C5H9Si]+ | [C2H5]• or [CH3]• + [CH2] |

| 71 | Moderate | [C4H7Si]+ | [C3H7]• |

| 59 | Moderate | [(CH3)2SiH]+ | [C4H5]• |

The predicted base peak at m/z 111 underscores the stability of the cation formed upon the loss of a methyl group. The other predicted fragments are based on subsequent losses and ring cleavages, guided by the principles of carbocation stability and the known fragmentation behavior of similar cyclic structures. The detailed analysis of these fragmentation patterns is crucial for the unambiguous identification of Silacyclopent-3-ene, 1,1,3-trimethyl- in complex mixtures and for confirming its molecular structure.

Polymerization Chemistry of 1,1,3 Trimethylsilacyclopent 3 Ene and Derivatives

Anionic Ring-Opening Polymerization (AROP) of 1,1,3-Trimethylsilacyclopent-3-ene

The anionic ring-opening polymerization of 1,1,3-trimethyl-1-silacyclopent-3-ene has been investigated to yield poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene). dtic.mil This process involves the cleavage of the silicon-carbon bond within the five-membered ring, leading to the formation of a linear polymer with repeating silapentene units.

The successful anionic ring-opening polymerization of 1,1,3-trimethyl-1-silacyclopent-3-ene is typically achieved using a combination of an organolithium initiator and a polar activator. acs.org A commonly employed initiator system is n-butyllithium (n-BuLi) in conjunction with hexamethylphosphoramide (B148902) (HMPA) as a co-catalyst. dtic.milacs.org Other strong bases can also initiate the polymerization. The role of HMPA is to solvate the lithium cation, thereby increasing the reactivity of the propagating anionic chain end. acs.org

The general initiator and catalyst combination for the AROP of silacyclopent-3-enes is an alkyllithium reagent in the presence of HMPA or N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.org

While detailed kinetic and thermodynamic parameters for the AROP of 1,1,3-trimethylsilacyclopent-3-ene are not extensively documented in the available literature, some general principles of AROP of silacyclopentenes can be considered. The polymerization is generally stereospecific, yielding poly(1-sila-cis-pent-3-enes). dtic.mil The molecular weight distributions are often broad, with Mw/Mn values approaching 2. This suggests that chain transfer or termination reactions may be occurring, deviating from a true living polymerization. dtic.mil The regioselectivity of the ring-opening is a key aspect, with the polymerization of 1,1,3-trimethyl-1-silacyclopent-3-ene being regioselective at low temperatures. dtic.mil

The microstructure of poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene) has been characterized using various spectroscopic techniques, including ¹H, ¹³C, and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy. dtic.mil The polymer consists of a mixture of two constitutional isomers resulting from the two possible ways the monomer can add to the growing polymer chain. These are referred to as head-to-tail and tail-to-head enchainments. dtic.mil

Table 1: ¹³C NMR Chemical Shifts (ppm) for the Microstructures of Poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene) in CDCl₃ dtic.mil

| Carbon Atom | Head-to-Tail (ppm) | Tail-to-Head (ppm) |

| Si-CH₃ | -4.10 | -4.27 |

| Si-CH₂ | 18.21 | 18.39 |

| =C-CH₃ | 25.11 | 25.04 |

| =CH | 120.34 | 120.21 |

| =C(CH₃) | 144.11 | 144.24 |

Data is illustrative and based on findings for poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene). The specific assignments for each peak can be complex due to overlapping signals.

Table 2: ²⁹Si NMR Chemical Shifts (ppm) for the Microstructures of Poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene) in CDCl₃ dtic.mil

| Silicon Environment | Chemical Shift (ppm) |

| Head-to-Tail | 7.91 |

| Tail-to-Head | 7.85 |

The temperature at which the anionic ring-opening polymerization is conducted has a significant impact on the resulting microstructure of poly(1,1,3-trimethyl-1-sila-cis-pent-3-ene). dtic.mil Specifically, the ratio of head-to-tail to tail-to-head linkages is temperature-dependent. At lower temperatures, the polymerization exhibits higher regioselectivity. dtic.mil

For instance, polymerization at -78°C in tetrahydrofuran (B95107) (THF) with n-BuLi/HMPA as the initiator system leads to a higher proportion of one constitutional isomer over the other. dtic.mil As the temperature is increased, the regioselectivity decreases, resulting in a more random distribution of the two isomeric units along the polymer chain. dtic.mil

The choice of solvent can also influence the polymerization, primarily by affecting the solvation of the ionic species and thus the reactivity and selectivity of the propagating chain end. Polar solvents like THF are generally used to facilitate the polymerization. dtic.mil

Copolymerization Strategies Involving 1,1,3-Trimethylsilacyclopent-3-ene

Copolymerization provides a versatile method to tailor the properties of polysilacyclopentenes. By incorporating different silacyclopentene monomers, the physical and chemical characteristics of the resulting copolymer can be finely tuned.

The resulting copolymers contain units from both monomers, and their composition can be controlled by the initial monomer feed ratio. The microstructure of these copolymers, including the sequence distribution of the different monomer units, can be analyzed by ¹H, ¹³C, and ²⁹Si NMR spectroscopy. dtic.mil This allows for the determination of the reactivity ratios of the comonomers, providing insight into the copolymerization behavior.

Exploration of Alternative Polymerization Mechanisms

While ring-opening metathesis polymerization (ROMP) is a prominent method for polymerizing cyclic olefins like silacyclopentene derivatives, other polymerization pathways offer potential routes to novel materials with distinct properties. The exploration of alternative mechanisms such as radical, coordination, and step-growth polymerization is crucial for expanding the scope of polymers derivable from 1,1,3-trimethylsilacyclopent-3-ene and related monomers. These alternatives could yield polymers with different backbone structures, tacticities, and molecular weight distributions, thereby influencing their final material characteristics.

Radical Polymerization of Silacyclopentene Monomers

Radical polymerization is a fundamental method for producing a vast array of commercial polymers from vinyl monomers. google.com The process typically involves three key stages: initiation, propagation, and termination. In the context of cyclic olefins like 1,1,3-trimethylsilacyclopent-3-ene, this mechanism presents significant challenges that have limited its application.

The primary obstacle is the propensity for allylic hydrogen abstraction by the propagating radical. In a monomer such as 1,1,3-trimethylsilacyclopent-3-ene, the hydrogens on the carbon atom adjacent to the double bond (the allylic position) are susceptible to abstraction. This event terminates the growing polymer chain and creates a stable, non-propagating allylic radical on the monomer, effectively inhibiting polymerization. This issue is common in the radical polymerization of simple α-olefins like propylene (B89431) and is a major reason why they are typically polymerized via other methods. mdpi.com

Despite these challenges, the theoretical application of radical polymerization to a silacyclopentene monomer would proceed as follows:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, would thermally or photochemically decompose to generate primary radicals. These radicals would then add across the double bond of the silacyclopentene monomer, creating a new carbon-centered radical on the ring.

Propagation: The newly formed radical would, in an ideal scenario, add to another monomer molecule, propagating the polymer chain. This step would need to compete effectively against the chain-terminating allylic abstraction.

Termination: The growth of polymer chains would cease through standard termination mechanisms, such as combination or disproportionation of two growing radical chains.

Given the high likelihood of chain transfer and termination via allylic abstraction, achieving high molecular weight polymers from silacyclopentene monomers through conventional free-radical polymerization is considered unfeasible. However, advanced techniques in controlled radical polymerization, which maintain a low concentration of active radicals, could potentially mitigate some of these side reactions, although research in this specific area remains limited.

Coordination Polymerization Approaches

Coordination polymerization, particularly using Ziegler-Natta and metallocene catalysts, is the industrial standard for producing highly linear and stereoregular polyolefins. libretexts.orgmdpi.com This mechanism offers a promising alternative for the polymerization of silacyclopentene monomers, as it can overcome the limitations of radical polymerization and provide precise control over the polymer's microstructure. fiveable.me

The mechanism involves the coordination of the monomer's double bond to a transition metal center (e.g., titanium or zirconium) of the catalyst, followed by insertion of the monomer into the metal-alkyl bond that connects the growing polymer chain to the catalyst. fiveable.medspaces.org This process is repeated, leading to chain growth.

Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts, typically composed of a titanium compound (e.g., TiCl4) and an organoaluminum co-catalyst (e.g., triethylaluminum), are highly effective for polymerizing α-olefins. wikipedia.org For a monomer like 1,1,3-trimethylsilacyclopent-3-ene, these catalysts could potentially facilitate polymerization through the opening of the vinyl group, leading to a polymer with intact silacyclopentyl rings as pendant groups. The stereochemistry of the resulting polymer would be dictated by the catalyst's active sites.

Metallocene Catalysts: Homogeneous metallocene catalysts, which consist of a transition metal atom (like Zr or Ti) sandwiched between cyclopentadienyl (B1206354) ligands, are known as single-site catalysts. fiveable.me They offer superior control over molecular weight, molecular weight distribution, and polymer tacticity compared to traditional Ziegler-Natta systems. mdpi.com The polymerization of silicon-containing olefins using metallocene catalysts has been demonstrated. For instance, the polymerization of allyltrimethylsilane (B147118) has been successfully achieved using both syndiospecific and isospecific metallocene catalysts, showcasing the viability of this approach for monomers with silicon moieties. nih.gov

The application of a metallocene catalyst to 1,1,3-trimethylsilacyclopent-3-ene would involve the coordination of the cyclic olefin to the cationic metal center, followed by migratory insertion. The well-defined nature of the catalyst's active site would allow for potential control over the stereochemistry of the C-C bonds formed in the polymer backbone.

Below is a table summarizing the results from the polymerization of an analogous silicon-containing olefin, 4-methyl-1-pentene (B8377) (4M1P), using different metallocene catalysts, which illustrates the potential outcomes for silacyclopentene polymerization. nih.gov

| Catalyst System | Monomer | Polymerization Temperature (°C) | Activity (kg polymer / mol cat·h) | Melting Point (Tm, °C) | Tacticity |

| cat 1 / MAO | 4M1P | 30 | 12,000 | 188 | Syndiotactic |

| cat 2 / MAO | 4M1P | 30 | 11,500 | 235 | Isotactic |

cat 1: syndiospecific metallocene catalyst; cat 2: isospecific metallocene catalyst; MAO: Methylaluminoxane

Step-Growth Polymerization for Silacyclopentene-Derived Units

Step-growth polymerization proceeds by the reaction between functional groups of monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.orglibretexts.org This mechanism requires monomers to possess at least two reactive functional groups. A monomer like 1,1,3-trimethylsilacyclopent-3-ene, which has only one polymerizable double bond, is not suitable for direct step-growth polymerization.

However, the silacyclopentene moiety can be incorporated into a polymer backbone by first chemically modifying it to create a bifunctional monomer. This "silacyclopentene-derived unit" can then participate in a step-growth polymerization. A plausible synthetic strategy would involve:

Functionalization of the Monomer: The carbon-carbon double bond in 1,1,3-trimethylsilacyclopent-3-ene could be converted into two functional groups. For example, hydroboration-oxidation would convert the double bond into a diol, creating a 1,1,3-trimethylsilacyclopentane-3,4-diol. To avoid steric hindrance and create a more accessible monomer, a precursor without the 3-methyl group might be preferable, followed by functionalization to create a diol or dicarboxylic acid.

Polycondensation: The resulting bifunctional silacyclopentane-containing monomer (e.g., a diol) could then be reacted with a complementary bifunctional monomer, such as a dicarboxylic acid (e.g., adipic acid), in a polycondensation reaction. uomustansiriyah.edu.iq This reaction would form a polyester (B1180765) with silacyclopentane (B13830383) units integrated into the main polymer chain, releasing a small molecule like water as a byproduct.

The general reaction scheme would be:

n HO-(Silacyclopentane)-OH + n HOOC-R-COOH → [O-(Silacyclopentane)-O-CO-R-CO]n + 2n H2O

The properties of the resulting polymer would be significantly different from those obtained via chain-growth mechanisms. The presence of the bulky, rigid silacyclopentane ring in the backbone would likely increase the glass transition temperature (Tg) and enhance thermal stability. The silicon atom would also contribute to properties such as increased oxygen permeability and hydrophobicity.

Post-Polymerization Modification of Silacyclopentene-Based Polymers

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomers. utexas.edu This approach involves first creating a well-defined polymer backbone and then introducing functional groups through chemical transformation of reactive sites along the chain. wiley-vch.de

For a polymer synthesized from 1,1,3-trimethylsilacyclopent-3-ene (for instance, via ROMP, which would preserve the double bond in each repeating unit), the endocyclic carbon-carbon double bond within each silacyclopentene ring serves as a versatile handle for a wide range of chemical modifications. These modifications can be used to tune the polymer's properties, such as solubility, polarity, and thermal characteristics, or to introduce sites for cross-linking or grafting.

Several key modification reactions could be applied to the double bonds in a polysilacyclopentene chain:

Hydrogenation: Catalytic hydrogenation (e.g., using H2 with a Pd/C or PtO2 catalyst) would saturate the double bonds, converting the unsaturated polysilacyclopentene into a saturated polysilacyclopentane. This transformation would remove the reactive site, increasing the polymer's thermal and oxidative stability and altering its chain flexibility and solubility.

Hydrosilylation: The reaction of the double bond with a hydrosilane (containing a Si-H bond) in the presence of a platinum catalyst would attach a silyl (B83357) group to the polymer. This is a highly efficient method for grafting silicon-containing functionalities, which can be used to control surface properties or introduce reactive sites like alkoxysilanes for subsequent cross-linking via sol-gel chemistry.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bonds into epoxide rings. These epoxide groups are highly reactive and can be opened by various nucleophiles (e.g., amines, alcohols, water), providing a versatile platform for introducing a wide range of functional groups. tdl.org

Hydroboration-Oxidation: This two-step process involves reaction with a borane (B79455) reagent (e.g., BH3·THF) followed by oxidation (e.g., with H2O2 and NaOH). It would convert the double bond into a hydroxyl group, increasing the polymer's polarity and providing a site for further reactions like esterification.

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond would introduce dihalide functionalities. These halides can serve as leaving groups in subsequent nucleophilic substitution reactions, allowing for the attachment of other functional moieties.

The following table summarizes potential post-polymerization modifications for a polymer containing silacyclopentene units.

| Modification Reaction | Reagents | Resulting Functional Group | Potential Change in Polymer Properties |

| Hydrogenation | H2, Pd/C | Alkane (saturated ring) | Increased thermal/oxidative stability, altered solubility |

| Hydrosilylation | H-SiR3, Pt catalyst | Alkylsilane | Modified surface energy, sites for cross-linking |

| Epoxidation | m-CPBA | Epoxide | Increased reactivity for further functionalization |

| Hydroboration-Oxidation | 1. BH3·THF2. H2O2, NaOH | Hydroxyl (-OH) | Increased polarity and hydrophilicity |

| Bromination | Br2 | Vicinal Dibromide | Reactive sites for nucleophilic substitution |

Computational and Theoretical Investigations on 1,1,3 Trimethylsilacyclopent 3 Ene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, would be utilized to investigate the electronic structure and bonding of 1,1,3-trimethylsilacyclopent-3-ene. Such studies would provide insights into:

Molecular Geometry: Optimization of the molecule's geometry to determine key bond lengths, bond angles, and dihedral angles. For instance, calculations on the related 1,1-difluorosilacyclopent-3-ene have explored its planar structure.

Molecular Orbitals: Calculation of the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and electronic properties.

A hypothetical data table for optimized geometry might look like this:

| Parameter | Calculated Value (Å or °) |

| Si-C2 Bond Length | Data not available |

| Si-C5 Bond Length | Data not available |

| C3=C4 Bond Length | Data not available |

| C2-Si-C5 Bond Angle | Data not available |

| C3-C4-C5 Bond Angle | Data not available |

Computational Elucidation of Reaction Mechanisms (e.g., Polymerization, Retro-ene Reactions)

Computational methods are instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. For 1,1,3-trimethylsilacyclopent-3-ene, investigations could focus on:

Polymerization: Ring-opening polymerization (ROP) is a common reaction for cyclic monomers. DFT calculations could model the initiation, propagation, and termination steps of ROP, providing insights into the reaction mechanism and the factors influencing polymer chain growth.

Retro-ene Reactions: The retro-ene reaction is a thermally or photochemically induced process that can lead to the fragmentation of the molecule. Computational studies could identify the transition state structure and the energy barrier for this reaction, helping to predict the conditions under which it might occur.

A representative data table for a hypothetical reaction mechanism study could include:

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initiation | Data not available | Data not available |

| Propagation | Data not available | Data not available |

| Retro-ene | Data not available | Data not available |

Conformational Energy Landscape and Dynamics Simulations

The five-membered ring of silacyclopent-3-ene (B12353066) can adopt different conformations. Computational studies would aim to:

Identify Stable Conformers: A systematic conformational search, often using molecular mechanics or DFT, would identify the low-energy conformers of the molecule. For silacyclopentene derivatives, envelope and twist conformations are typically considered.

Determine Energy Barriers: The energy barriers for interconversion between different conformers would be calculated to understand the flexibility of the ring system.

Dynamics Simulations: While not explicitly requested in this subsection, molecular dynamics simulations could provide a more detailed picture of the conformational dynamics over time.

A summary of conformational analysis data could be presented as:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Envelope | Data not available | Data not available |

| Twist | Data not available | Data not available |

Prediction and Interpretation of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For 1,1,3-trimethylsilacyclopent-3-ene, this would involve:

NMR Spectroscopy: Calculation of the nuclear magnetic shielding tensors to predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts.

Vibrational Spectroscopy: Calculation of the harmonic vibrational frequencies to predict the infrared (IR) and Raman spectra. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions.

A table of predicted vs. experimental spectroscopic data would be a valuable output:

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Value |

| ¹H (Si-CH₃) | Data not available | Data not available |

| ¹³C (C=C) | Data not available | Data not available |

| ²⁹Si | Data not available | Data not available |

| C=C Stretch (IR) | Data not available | Data not available |

Molecular Dynamics Simulations of Silacyclopentene Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For systems containing 1,1,3-trimethylsilacyclopent-3-ene, MD simulations could be used to investigate:

Bulk Properties: In a simulation of the liquid state, properties such as density, viscosity, and diffusion coefficients could be calculated.

Intermolecular Interactions: MD simulations can provide detailed information about the nature and strength of intermolecular forces, which govern the physical properties of the substance.

Behavior in Solution: The behavior of the molecule in different solvents could be simulated to understand solvation effects and interactions with solvent molecules.

Advanced Research Applications of 1,1,3 Trimethylsilacyclopent 3 Ene Derivatives

Utilization as Synthetic Intermediates in Complex Organosilicon Architectures

Derivatives of 1,1,3-trimethylsilacyclopent-3-ene serve as versatile synthons in the creation of intricate organosilicon structures. The strained five-membered ring containing a silicon atom and a carbon-carbon double bond offers a reactive platform for a variety of chemical transformations. This reactivity allows for the controlled introduction of silicon-containing moieties into larger, more complex molecular frameworks.

The strategic functionalization of the silacyclopentene ring enables the construction of novel silanes and siloxanes with precisely defined architectures. These complex molecules are precursors to advanced materials such as bespoke silicon-based polymers and dendrimers. The trimethylsilyl (B98337) group at the 1-position and the methyl group at the 3-position influence the steric and electronic properties of the molecule, guiding the regioselectivity of subsequent reactions. This control is paramount in the rational design of organosilicon compounds with desired functionalities.

Building Blocks for the Development of Functional Polymeric Materials

The incorporation of 1,1,3-trimethylsilacyclopent-3-ene derivatives into polymer chains imparts unique and desirable properties to the resulting materials. The silicon atom in the polymer backbone or as a pendant group can enhance thermal stability, gas permeability, and oxidative resistance.

Design and Synthesis of Specialty Silicon-Based Polymers

One of the primary methods for polymerizing silacyclopentene derivatives is through ring-opening metathesis polymerization (ROMP). This technique utilizes transition metal catalysts to cleave the double bond within the ring and form linear polymers with repeating unsaturated silacyclopentane (B13830383) units. The resulting polymers possess a unique combination of a flexible polysiloxane-like backbone with regularly spaced functionalizable double bonds.

The properties of these specialty polymers can be finely tuned by copolymerizing the silacyclopentene monomer with other cyclic olefins. This approach allows for the creation of a diverse range of materials with tailored thermal and mechanical properties. For instance, the synthesis of poly(1,1-diethynyl-1-silacyclopent-3-ene) and its derivatives through oxidative coupling polymerization has been reported, yielding polycarbosilanes with diacetylene and organosilacyclic groups. researchgate.net These polymers are notable for their thermal stability, with a significant portion of their initial weight remaining at temperatures as high as 400°C in a nitrogen atmosphere. researchgate.net

Below is a table summarizing the properties of some polymers derived from silacyclopentene derivatives:

| Polymer | Monomer | Polymerization Method | Key Properties |

| Poly(1,1-diethynyl-1-silacyclopent-3-ene) | 1,1-diethynyl-1-silacyclopent-3-ene | Oxidative Coupling | High thermal stability, fluorescent |

| Poly(1,1-diethynyl-3-triethylsilyl-1-silacyclopent-3-ene) | 1,1-diethynyl-3-triethylsilyl-1-silacyclopent-3-ene | Oxidative Coupling | High thermal stability, fluorescent |

This table is generated based on available data for related silacyclopentene derivatives and serves as an illustrative example.

Potential in Organic Electronics and Advanced Materials

The unique electronic properties of organosilicon compounds make them promising candidates for applications in organic electronics. The σ-π conjugation in molecules containing both silicon atoms and unsaturated carbon systems can lead to interesting photophysical behaviors. Polymers derived from 1,1,3-trimethylsilacyclopent-3-ene, particularly those with conjugated backbones, are being investigated for their potential use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photovoltaic devices.

The fluorescence emission observed in poly(1,1-diethynyl-1-silacyclopent-3-ene) derivatives, with strong maximum emission bands around 401-402 nm, highlights their potential as light-emitting materials. researchgate.net The ability to modify the substituents on the silicon atom and the cyclopentene (B43876) ring provides a pathway to tune the electronic bandgap and charge transport properties of these materials, which is crucial for optimizing their performance in electronic devices.

Role as Ligands or Precursors in Catalysis

The electron-donating properties of the silicon atom and the potential for coordination through the double bond make silacyclopentene derivatives interesting candidates for use as ligands in transition metal catalysis. The steric and electronic environment around the metal center can be modulated by altering the substituents on the silacyclopentene ring, thereby influencing the activity and selectivity of the catalyst.

Application in Transition Metal Catalysis

While specific applications of 1,1,3-trimethylsilacyclopent-3-ene as a ligand are still an area of active research, the broader class of organosilicon compounds has seen extensive use in catalysis. Silane-containing ligands have been employed in various catalytic transformations, including hydrosilylation, cross-coupling reactions, and polymerization.

The development of transition metal complexes bearing silacyclopentene-based ligands could open up new avenues in catalyst design. The unique geometry and electronic nature of these ligands may lead to novel catalytic activities and selectivities. For instance, the strain in the five-membered ring could be harnessed to promote certain catalytic cycles. Further research in this area is needed to fully explore the potential of these compounds in homogeneous and heterogeneous catalysis.

Current Challenges and Future Perspectives in 1,1,3 Trimethylsilacyclopent 3 Ene Research

Development of More Sustainable and Efficient Synthetic Routes

Future research in this area should focus on catalytic routes that offer higher atom economy and lower environmental impact. The exploration of transition-metal-catalyzed reactions, such as ring-closing metathesis of appropriately substituted vinylsilanes, could provide more direct and efficient pathways to the silacyclopentene ring system. Furthermore, the use of earth-abundant metal catalysts would enhance the sustainability of these processes. Another promising avenue is the development of one-pot syntheses that minimize purification steps and reduce solvent usage. The ideal synthetic route would start from readily available and inexpensive precursors and proceed with high selectivity under mild reaction conditions.

| Synthetic Approach | Advantages | Challenges | Future Direction |

| Traditional Multi-step Synthesis | Well-established for some analogs | Low overall yield, significant waste, harsh conditions | Optimization of existing steps, use of flow chemistry |

| Catalytic Ring-Closing Metathesis | Higher atom economy, potential for stereocontrol | Catalyst sensitivity, availability of precursors | Development of more robust and selective catalysts |

| One-Pot Reactions | Reduced waste, simplified procedures | Control of competing side reactions | Design of novel cascade reaction sequences |

| Sustainable Feedstocks | Lower environmental impact | Development of efficient conversion methods | Utilization of biomass-derived silicon sources |

Unveiling Novel Reactivity and Mechanistic Pathways

A thorough understanding of the reactivity of 1,1,3-trimethylsilacyclopent-3-ene is crucial for its effective utilization in synthesis and materials science. The interplay between the silicon heteroatom, the double bond, and the methyl substituents governs its chemical behavior. While some reactions of silacyclopentenes are known, a comprehensive mechanistic understanding is often lacking.

Future investigations should aim to elucidate the mechanisms of key transformations, such as electrophilic additions, cycloadditions, and ring-opening reactions. Computational studies, in conjunction with experimental work, can provide valuable insights into reaction pathways and transition states. For instance, understanding the factors that control the regioselectivity and stereoselectivity of reactions at the double bond is essential for synthesizing well-defined functionalized monomers and polymers. The reactivity of the Si-C bonds within the strained ring also warrants further exploration, as their selective cleavage could open up new synthetic possibilities.

Advancements in Controlled Polymerization Techniques for Tailored Materials

The polymerization of 1,1,3-trimethylsilacyclopent-3-ene offers a route to novel polysilanes with potentially interesting thermal, optical, and electronic properties. However, controlling the polymerization process to achieve polymers with desired molecular weights, narrow molecular weight distributions, and specific microstructures remains a significant challenge.

Anionic ring-opening polymerization of 1,1,3-trimethylsilacyclopent-3-ene has been reported to be regioselective at low temperatures, yielding poly(1-sila-cis-pent-3-enes). capes.gov.br However, achieving a truly living polymerization, which would allow for the synthesis of block copolymers and other complex architectures, is a key area for future development. Exploring other polymerization techniques, such as ring-opening metathesis polymerization (ROMP), could provide better control over the polymer structure. The development of well-defined catalysts that are tolerant to the silicon heteroatom is critical for the success of these approaches. The ability to precisely control the polymer architecture will be paramount for tailoring the material properties for specific applications.

| Polymerization Technique | Potential Advantages | Current Challenges | Future Research Focus |

| Anionic Ring-Opening Polymerization | Potential for controlled polymerization | Achieving living characteristics, control of side reactions | Development of new initiator systems, optimization of reaction conditions |

| Ring-Opening Metathesis Polymerization (ROMP) | High tolerance to functional groups, potential for living polymerization | Catalyst compatibility with silacyclopentenes | Design of efficient and selective ROMP catalysts for silicon-containing monomers |

| Coordination Polymerization | Potential for stereocontrol | Catalyst design and synthesis | Exploration of Ziegler-Natta and related catalysts |

Expanding the Scope of Applications in Emerging Technologies

While the fundamental chemistry of 1,1,3-trimethylsilacyclopent-3-ene is being explored, a significant challenge lies in identifying and developing practical applications for the resulting polymers. The unique combination of a flexible siloxane-like backbone with hydrocarbon segments could lead to materials with advantageous properties, such as high thermal stability, low-temperature flexibility, and gas permeability.

Future research should focus on characterizing the physical and chemical properties of poly(1,1,3-trimethylsilacyclopent-3-ene) and related polymers in detail. Based on these properties, potential applications in areas such as gas separation membranes, dielectric materials, and precursors to silicon carbide ceramics could be investigated. Furthermore, the functionalization of the polymer backbone could open up possibilities for applications in fields like drug delivery and sensor technology. A collaborative approach between synthetic chemists, materials scientists, and engineers will be essential to translate the potential of these novel organosilicon polymers into tangible technological advancements.

Q & A

Q. Basic

- ¹H/¹³C NMR :

- Silicon-induced deshielding : Expect upfield shifts for protons adjacent to Si (δ ~0.5–1.5 ppm). The cyclopentene ring protons show splitting patterns indicative of ring strain and conjugation with the Si atom.

- Methyl groups : Sharp singlets for 1,1,3-trimethyl substituents (δ ~0.1–0.5 ppm for Si–CH₃).

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) and fragmentation patterns consistent with C₇H₁₂Si (MW = 124.25 g/mol).

- IR Spectroscopy : Si–C stretching vibrations (~600–750 cm⁻¹) and C=C stretches (~1600 cm⁻¹) .

How can regioselective functionalization of the silacyclopentene ring be achieved, and what mechanistic considerations govern substituent placement?

Q. Advanced

- Electrophilic substitution : Leverage the electron-rich cyclopentene ring for regioselective attacks. For example, use Lewis acids (e.g., AlCl₃) to direct electrophiles to the α-position of Si.

- Radical reactions : Initiate site-specific functionalization via photochemical or thermal radical initiators (e.g., AIBN) targeting the strained C=C bond.

- Transition-metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the β-position, exploiting Si’s electron-donating effects to activate specific C–H bonds .

Mechanistic Insight : Silicon’s electronegativity and ring strain influence reactivity. Computational modeling (DFT) can predict charge distribution and guide reagent selection.

What computational strategies are employed to predict the stability and reactivity of 1,1,3-trimethylsilacyclopent-3-ene derivatives?

Q. Advanced

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) to assess ring strain and Si–C bond strength.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate thermal stability by analyzing bond dissociation energies under varying temperatures.

- Comparative studies : Validate computational results against experimental data (e.g., X-ray crystallography, NMR) to refine force-field parameters .

How should researchers address discrepancies in reaction yields or spectroscopic data during silacyclopentene synthesis?

Q. Advanced

- Controlled replication : Repeat reactions under rigorously standardized conditions (solvent purity, temperature gradients, inert atmosphere).

- In-situ monitoring : Use techniques like ReactIR or LC-MS to track intermediate formation and identify side products.

- Isotopic labeling : Introduce deuterated methyl groups (CD₃) to distinguish between similar NMR signals.

- Collaborative validation : Cross-reference data with independent labs or databases (e.g., NIST Chemistry WebBook) to rule out instrumentation errors .

What are the challenges in quantifying environmental or metabolic degradation products of silacyclopentene derivatives, and how can they be mitigated?

Q. Advanced

- Analytical hurdles : Low volatility and polar degradation products (e.g., silanols) complicate GC-MS analysis. Use derivatization (e.g., silylation) to enhance detectability.

- Degradation pathways : Hydrolysis of Si–C bonds under acidic/basic conditions generates siloxanes. Monitor via LC-MS/MS with ion-pairing reagents.

- Ecotoxicity assays : Employ in silico tools (e.g., ECOSAR) to predict toxicity profiles when experimental data is scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.